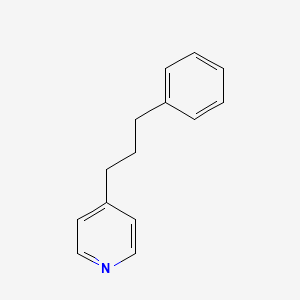
4-(3-Phenylpropyl)pyridine
Cat. No. B1219276
Key on ui cas rn:
2057-49-0
M. Wt: 197.27 g/mol
InChI Key: AQIIVEISJBBUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06303593B1
Procedure details


To a solution of 2.32 g (25.0 mmol) of 4-picoline in 40 mL of THF at −78° C. was slowly added 17.5 mL of a 1.6 M solution of n-butyllithium in hexanes (28.0 mmol). The reaction mixture was allowed to warm to rt and stirred for 1 h at rt. This reaction mixture was added via cannula to a solution of 6.8 mL (50.0 mmol) of (2-bromoethyl)benzene in 30 mL of THF at −50° C. The mixture was warmed to rt, quenched by the addition of 50 mL of H2O and extracted with ether. The combined organic fractions were extracted with 2N HCl. The combined aqueous fractions were brought to pH=12 with 5N NaOH and again extracted with ether. The combined ether layers were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate=3:1) to give the title compound.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
hexanes
Quantity
28 mmol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.C([Li])CCC.Br[CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1COCC1>[C:16]1([CH2:15][CH2:14][CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.32 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Four
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
28 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
6.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 h at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −78° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the addition of 50 mL of H2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic fractions were extracted with 2N HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
again extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether layers were washed with sat'd NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography (silica, hexanes:ethyl acetate=3:1)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

